molecular formula C16H17N3O2S B2941495 N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443330-14-1

N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2941495
CAS No.: 443330-14-1
M. Wt: 315.39
InChI Key: BKZYDWIRXYBBNN-UHFFFAOYSA-N
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Description

N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolopyrimidine core. Key structural elements include:

  • N-ethyl and N-(m-tolyl) substituents: Influence steric and electronic properties, with the meta-methyl group on the aryl ring affecting intermolecular interactions.
  • Oxo group at position 5: Stabilizes the conjugated system and participates in hydrogen bonding.

This compound belongs to a class of thiazolopyrimidine derivatives known for diverse pharmacological activities, including antimicrobial and antioxidant effects .

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-3-18(12-6-4-5-11(2)9-12)14(20)13-10-17-16-19(15(13)21)7-8-22-16/h4-6,9-10H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZYDWIRXYBBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a bicyclic compound that integrates thiazole and pyrimidine structures. Its unique molecular framework has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of the biological activity associated with this compound, including its interactions with various biological targets, synthesis routes, and preliminary findings from research studies.

Structural Characteristics

The compound features:

  • Oxo group at position 5
  • Carboxamide group at position 6
  • Meta-tolyl substituent at the nitrogen atom of the thiazolo ring

These structural elements contribute to its chemical reactivity and biological activity, suggesting potential applications in drug development.

Antibacterial Properties

Research indicates that this compound exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action may involve inhibition of bacterial enzymes or disruption of cellular processes.

Kinase Inhibition

The compound has shown potential as an inhibitor of specific kinases, which are critical in various signaling pathways related to cancer and inflammation. Preliminary studies suggest that modifications to substituents can significantly enhance its inhibitory efficacy .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and pyrimidine precursors. Common synthetic routes allow for variations in substituents that can enhance biological activity. For instance:

  • Thiazole and Pyrimidine Precursors : These are reacted under controlled conditions to form the bicyclic structure.
  • Functional Group Modifications : Alterations in the oxo and carboxamide groups can lead to derivatives with improved biological profiles.

Case Studies

A study published in "Archives of Pharmacy (Chemie)" highlighted the antibacterial efficacy of the compound against selected bacterial strains . Another study focused on its kinase inhibition properties, indicating IC50 values that suggest significant potency against specific targets .

Comparative Analysis

The following table summarizes the biological activities of related compounds in the thiazolo[3,2-a]pyrimidine series:

Compound NameBiological Activity
5-Oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidineAntitumor activity
N-Ethyl-5-oxo-N-(m-tolyl)-3H-thiazolo[3,2-a]pyrimidineAntimicrobial properties
2-Hydroxy-3-methoxybenzylidene thiazolo[3,2-a]pyrimidinesCytotoxicity against cancer cells

Comparison with Similar Compounds

Substituent Variations at Position 6

Compound Name Position 6 Substituent Key Properties/Activities References
Target Compound Carboxamide (N-ethyl, N-m-tolyl) Enhanced H-bonding; potential CNS activity -
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-... Carboxylate ester Higher lipophilicity; antimicrobial activity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-TMBz)-... Carboxylate ester Trimethoxybenzylidene enhances π-π stacking
(Z)-2-(4-tert-butylbenzylidene)-5-(3,4-dimethoxy... Carboxamide (N-o-tolyl) Increased lipophilicity (tert-butyl); o-tolyl steric effects

Analysis :

  • Carboxamide vs.
  • Aryl substituents : The m-tolyl group (target) vs. o-tolyl () alters steric hindrance and crystal packing. For example, the meta-methyl group reduces steric clashes compared to ortho-substituted analogs, favoring planar conformations .

Substituent Effects at Position 2

Compound Name Position 2 Substituent Structural Impact
Target Compound H (unsubstituted) Flexible conformation; minimal steric hindrance
Ethyl 2-(2,4,6-trimethoxybenzylidene)-... 2,4,6-Trimethoxybenzylidene Planar aromatic system; strong π-π interactions in crystals
Ethyl 2-((1-methyl-1H-pyrrol-2-yl)methylene)-... Pyrrole-derived substituent Non-planar heterocycle; Z-conformation olefin

Analysis :

  • Benzylidene vs. unsubstituted : Trimethoxybenzylidene () introduces rigidity and promotes intermolecular stacking, critical for crystallinity. The target compound’s unsubstituted position allows greater conformational flexibility.
  • Olefin conformation : The Z-conformation in pyrrole-substituted analogs () may hinder rotation, affecting bioactivity.

Analysis :

  • Antimicrobial activity : Mannich bases with morpholine () show enhanced activity due to improved solubility and target interaction. The target compound’s carboxamide may offer similar advantages.
  • Antioxidant effects : Thiazolopyrimidines with oxadiazole groups () exhibit radical scavenging, suggesting the target compound’s electron-deficient core could be modified for such applications.

Crystallographic and Conformational Insights

  • Dihedral angles : In trimethoxybenzylidene derivatives (), the thiazolo ring forms an 80.94° angle with the benzene ring, while pyrrole-substituted analogs () show a 9.39° angle with the pyrrole ring. The target compound’s conformation may vary based on substituent planarity.
  • Hydrogen bonding : Carboxamide groups (target, ) participate in C—H···O bonds, stabilizing crystal lattices. Ester analogs () rely on weaker van der Waals interactions.

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